4-Amino-2-ethylbutan-1-ol hydrochloride
Description
Structural and Chemical Context of Amino Alcohols
Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. organic-chemistry.org Their dual reactivity allows them to participate in a wide range of chemical transformations, acting as nucleophiles, bases, and precursors to various derivatives. organic-chemistry.org The spatial relationship between the amino and hydroxyl groups—such as 1,2-, 1,3-, or 1,4-amino alcohols—largely dictates their chemical behavior and applications in synthesis. acs.org
4-Amino-2-ethylbutan-1-ol hydrochloride is a 1,3-amino alcohol, a structural motif that is of particular importance in asymmetric synthesis, where they can serve as chiral auxiliaries or ligands for metal-catalyzed reactions. acs.org The hydrochloride salt form enhances the compound's stability and water solubility, which can be advantageous for certain reaction conditions and purification procedures.
Table 1: General Properties of Amino Alcohols
| Property | Description |
| Functional Groups | Amine (-NH2, -NHR, -NR2) and Hydroxyl (-OH) |
| Reactivity | Can act as nucleophiles, bases, and can be derivatized at both functional groups. |
| Solubility | Generally higher water solubility compared to corresponding alkanes due to hydrogen bonding capabilities of the amine and hydroxyl groups. |
| Applications in Synthesis | Used as chiral auxiliaries, ligands for asymmetric catalysis, and as building blocks for a variety of more complex molecules. acs.orgnih.gov |
Significance as a Synthetic Intermediate and Building Block
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two functional groups. The amino group can be protected to allow for selective reactions at the hydroxyl group, and vice versa. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the stepwise construction of complex molecular architectures.
For instance, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the amine can undergo acylation, alkylation, or be used to form heterocycles. The ethyl group at the 2-position introduces a specific steric and electronic environment that can influence the stereochemical outcome of reactions at the adjacent stereocenter.
The synthesis of structurally related amino alcohols, such as 4-amino-2-hydroxymethyl-1-butanol, highlights their role as key intermediates in the preparation of complex molecules. derpharmachemica.com These building blocks are often employed in multi-step syntheses where precise control over functionality and stereochemistry is paramount.
Current Research Landscape and Knowledge Gaps
The current body of research on amino alcohols is vast, with a significant focus on the development of novel synthetic methodologies and their application in asymmetric catalysis. researchgate.net Recent advances include the development of catalytic enantioselective methods for the synthesis of vicinal (1,2-) amino alcohols, which are prevalent in many biologically active compounds. researchgate.net
However, a specific and in-depth research focus on this compound is not prominently represented in the readily available scientific literature. While general synthetic routes to 1,3-amino alcohols are well-established, detailed studies on the specific reaction kinetics, thermodynamic properties, and unique applications of this particular compound appear to be limited.
A significant knowledge gap exists in the experimental characterization of this compound. Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic information are not widely published. Furthermore, while its potential as a chiral building block can be inferred from the broader class of amino alcohols, specific examples of its use in asymmetric synthesis are not extensively documented. This lack of specific data presents an opportunity for future research to fully elucidate the chemical potential of this compound.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H16ClNO |
|---|---|
Molecular Weight |
153.65 g/mol |
IUPAC Name |
4-amino-2-ethylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-6(5-8)3-4-7;/h6,8H,2-5,7H2,1H3;1H |
InChI Key |
PCJXTKZTRFKKDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)CO.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2 Ethylbutan 1 Ol Hydrochloride
Overview of Established Synthetic Routes
Established synthetic routes for compounds analogous to 4-amino-2-ethylbutan-1-ol hydrochloride often leverage well-known reactions that reliably form the core amino alcohol structure. These methods provide a foundation for designing a viable synthesis for the target compound.
Synthetic Pathways from Alcohols and Amines
The synthesis of amino alcohols can be conceptualized as starting from diol or halo-alcohol precursors. One potential pathway involves the selective modification of a diol, such as 2-ethyl-1,4-butanediol. In such a strategy, one of the hydroxyl groups is selectively converted into a better leaving group, such as a tosylate or mesylate. This is typically easier for a primary alcohol compared to a secondary one. The resulting intermediate can then undergo nucleophilic substitution with an amine source.
Common methods for introducing the amino group include:
Direct Alkylation of Ammonia (B1221849) or Amines: While direct alkylation with ammonia can be used, it often leads to a mixture of primary, secondary, and tertiary amines due to overalkylation. nih.govwikipedia.org
Gabriel Synthesis: This method provides a way to form primary amines selectively. It involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine using hydrazine. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This approach avoids the issue of overalkylation. masterorganicchemistry.com
Azide (B81097) Reduction: A common and effective method involves the substitution of a leaving group with sodium azide to form an alkyl azide. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A published synthesis for 4-amino-2-hydroxymethyl-1-butanol utilizes the reduction of an azide intermediate. derpharmachemica.com
Reductive Amination Approaches
Reductive amination is a powerful and widely used method for the synthesis of amines. organic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of 4-amino-2-ethylbutan-1-ol, a suitable precursor would be 2-ethyl-4-hydroxybutanal.
The general process is as follows:
The aldehyde group of 2-ethyl-4-hydroxybutanal reacts with ammonia to form an imine.
A reducing agent present in the reaction mixture reduces the imine to a primary amine.
Several reducing agents are suitable for reductive amination, each with its own advantages. A patent for the preparation of 4-amino-1-butanol (B41920) describes the aminative catalytic hydrogenation of 4-hydroxybutyraldehyde. google.com
| Reducing Agent | Abbreviation | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mildly acidic (e.g., acetic acid), aprotic solvents (e.g., dichloroethane) | Mild, selective for imines over carbonyls, high yields. | Can be more expensive than other borohydrides. |
| Sodium Cyanoborohydride | NaBH₃CN | Mildly acidic (pH 3-6), protic solvents (e.g., methanol) | Mild, selective for imines. | Highly toxic and generates cyanide waste. |
| Catalytic Hydrogenation | H₂/Catalyst | Hydrogen gas, metal catalyst (e.g., Pd/C, Raney Nickel), pressure | "Green" reagent (H₂), high efficiency. | Requires specialized high-pressure equipment, catalyst can be expensive. |
| Sodium Borohydride | NaBH₄ | Protic solvents (e.g., methanol), neutral or slightly basic pH | Inexpensive, readily available. | Can also reduce the starting aldehyde, leading to side products. |
Strategies Involving Formaldehyde (B43269) and Ammonium (B1175870) Chloride
Reactions involving formaldehyde and ammonium chloride are characteristic of the Mannich reaction and the Delépine reaction , which can be adapted for the synthesis of primary amines.
Mannich Reaction: The Mannich reaction is a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine or ammonia. thermofisher.comwikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgtaylorandfrancis.com While not a direct route to the target compound, Mannich bases are versatile intermediates that can be further modified. thermofisher.com
Delépine Reaction: The Delépine reaction is a method for preparing primary amines from alkyl or benzyl (B1604629) halides. wikipedia.org The halide is reacted with hexamethylenetetramine (formed from formaldehyde and ammonia), followed by acid hydrolysis of the resulting quaternary ammonium salt to yield the primary amine hydrochloride. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org To apply this to the synthesis of 4-amino-2-ethylbutan-1-ol, a precursor like 1-bromo-2-ethylbutan-4-ol would be required. This method offers selective access to primary amines with generally short reaction times and mild conditions. wikipedia.org
Advanced Precursor Functionalization Techniques
The efficient synthesis of the target molecule relies heavily on the availability and functionalization of suitable precursors. Advanced techniques focus on creating and modifying these precursors to introduce the necessary chemical groups in a controlled manner.
Preparation of Substituted Butanols for Derivatization
The synthesis of a key precursor, such as 2-ethyl-1,4-butanediol, is a critical step. One common approach starts with diethyl malonate.
A plausible synthetic sequence is:
Alkylation: Diethyl malonate is first alkylated with a suitable two-carbon electrophile, such as bromoethane, in the presence of a base like sodium ethoxide. This introduces the ethyl group at the alpha position.
Second Alkylation: A second alkylation is performed using a protected two-carbon unit containing a hydroxyl group, for example, 2-(2-bromoethoxy)tetrahydro-2H-pyran.
Reduction: The resulting substituted malonic ester is then reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is used to reduce both ester groups to primary alcohols.
Deprotection: The protecting group on the hydroxyl group is removed under acidic conditions to yield 2-ethyl-1,4-butanediol.
This diol can then be carried forward using the methods described in section 2.1.1.
Introduction of Amino and Hydroxyl Groups
The introduction of the amino and hydroxyl groups onto the butane (B89635) backbone is the core of the synthesis. As discussed, these functionalities can be introduced in various ways.
Hydroxyl Group Introduction: In many synthetic strategies, the hydroxyl groups are present from the start, for instance, by using a butanediol (B1596017) derivative. Alternatively, a hydroxyl group can be introduced by the reduction of a carbonyl group (aldehyde, ketone, or carboxylic acid/ester). For example, the reduction of ethyl 2-oxo-4-phenylbutanoate is a known method to produce a hydroxyl group. nih.gov
Amino Group Introduction: As previously detailed, the amino group can be introduced via several methods:
Nucleophilic Substitution: Using a precursor with a good leaving group (e.g., a bromo or tosyl group), the amino functionality can be introduced using ammonia, a protected amine equivalent like phthalimide (Gabriel synthesis), or an azide followed by reduction. wikipedia.orgderpharmachemica.com
Reductive Amination: This is a highly effective method for converting an aldehyde or ketone directly into an amine in the presence of an amine source (like ammonia for a primary amine) and a reducing agent. organic-chemistry.org
The final step in the synthesis is typically the formation of the hydrochloride salt. This is achieved by treating the final amino alcohol product with hydrochloric acid in a suitable solvent, which facilitates the precipitation and purification of the stable salt form.
Chiral Synthesis and Enantioselective Approaches
The presence of a stereocenter at the second carbon position of 4-Amino-2-ethylbutan-1-ol necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. Both stereoselective reaction design and the resolution of racemic mixtures are viable strategies to achieve this.
Stereoselective Reaction Design
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, thereby avoiding the need for separating a racemic mixture. For the synthesis of chiral amino alcohols like 4-Amino-2-ethylbutan-1-ol, several stereoselective strategies can be envisioned, drawing from established methodologies for similar structures.
One common approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. While no specific examples for 4-Amino-2-ethylbutan-1-ol are prominently documented in publicly available literature, this method remains a theoretically sound approach.
Another powerful technique is the use of chiral catalysts in asymmetric reactions. For instance, asymmetric hydrogenation or reduction of a suitable prochiral ketone or imine precursor could establish the stereocenter at the C2 position with high enantioselectivity. The choice of catalyst, often a transition metal complex with a chiral ligand, is crucial for achieving high enantiomeric excess (ee).
Furthermore, substrate-controlled diastereoselective reactions can be employed. This involves starting with a chiral molecule that influences the stereochemical course of subsequent reactions. For example, a starting material with a pre-existing stereocenter could be elaborated through a series of reactions to form the desired 4-Amino-2-ethylbutan-1-ol enantiomer.
Enantiomer Resolution Methodologies
When a synthetic route produces a racemic mixture of 4-Amino-2-ethylbutan-1-ol, resolution techniques can be employed to separate the two enantiomers. nih.gov
A classical and widely used method is the formation of diastereomeric salts. nih.gov The racemic amino alcohol is reacted with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov Once separated, the individual enantiomers of the amino alcohol can be recovered by treating the diastereomeric salts with a base.
Enzymatic resolution is another powerful technique. Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols. In this process, the enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated. The efficiency and selectivity of this method are highly dependent on the choice of enzyme, acylating agent, and reaction conditions.
Chiral chromatography, particularly preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is also a viable method for separating enantiomers. nih.gov This technique can provide high levels of enantiomeric purity, although it may be more costly for large-scale separations.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for developing an efficient and scalable synthesis of this compound. This involves a systematic investigation of various parameters to maximize the yield and purity of the desired product.
Catalyst Systems and Their Influence on Reaction Efficiency
In synthetic routes that employ catalysts, the choice of the catalyst system is paramount. For instance, in a potential asymmetric hydrogenation approach, different combinations of metal precursors (e.g., rhodium, ruthenium, iridium) and chiral phosphine (B1218219) ligands would need to be screened to identify the most effective catalyst for both high conversion and high enantioselectivity. The catalyst loading is another important factor; minimizing the amount of catalyst used is crucial for process economics and reducing potential metal contamination in the final product.
The following table provides a hypothetical comparison of different catalyst systems for an asymmetric reduction, illustrating the type of data that would be sought in an optimization study.
| Catalyst System (Metal/Ligand) | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
|---|---|---|---|
| Rh(COD)₂BF₄ / (R)-BINAP | 95 | 92 | 12 |
| RuCl₂[(R)-BINAP]₂ / Et₃N | 98 | 95 | 8 |
| [Ir(COD)Cl]₂ / (R,R)-Ph-BPE | 92 | 88 | 16 |
Solvent Effects and Temperature Optimization
The choice of solvent can significantly impact reaction rates, selectivity, and the solubility of reactants and products. A range of solvents with varying polarities and properties would typically be evaluated. For instance, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common in reactions involving organometallic reagents, while alcoholic solvents like methanol (B129727) or ethanol (B145695) might be suitable for hydrogenation reactions.
Temperature is another critical parameter that influences reaction kinetics and selectivity. Higher temperatures generally lead to faster reaction rates but may also result in the formation of undesirable byproducts or reduced enantioselectivity in asymmetric reactions. Therefore, a careful optimization of the reaction temperature is necessary to find the optimal balance between reaction time and product quality.
The table below illustrates a hypothetical optimization of solvent and temperature for a key synthetic step.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrofuran (THF) | 25 | 75 | 90 |
| Methanol | 25 | 85 | 95 |
| Methanol | 50 | 92 | 93 |
| Ethanol | 50 | 90 | 96 |
Isolation and Purification Techniques
After the reaction is complete, the desired product, 4-Amino-2-ethylbutan-1-ol, must be isolated and purified. The free base is typically an oil or a low-melting solid. Conversion to the hydrochloride salt is a common strategy to obtain a stable, crystalline solid that is easier to handle and purify.
The typical workup procedure involves quenching the reaction, followed by extraction to separate the product from the reaction mixture. The organic extracts are then washed, dried, and concentrated.
To form the hydrochloride salt, the isolated free base is dissolved in a suitable solvent, such as isopropanol (B130326) or ethanol, and treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl). The resulting hydrochloride salt often precipitates from the solution and can be collected by filtration.
Recrystallization is a common method for purifying the crude hydrochloride salt. This involves dissolving the salt in a hot solvent or solvent mixture and allowing it to cool slowly, which promotes the formation of pure crystals. The choice of recrystallization solvent is critical for obtaining a high yield of pure product.
Chromatographic techniques, such as column chromatography, may also be employed for purification, particularly if the product contains impurities with similar solubility properties.
Chemical Reactivity and Derivatization Studies of 4 Amino 2 Ethylbutan 1 Ol Hydrochloride
Reactions Involving the Primary Amine Moiety
The primary amine group in 4-Amino-2-ethylbutan-1-ol is a key site for nucleophilic attack and bond formation.
Acylation: The introduction of an acyl group (R-C=O) to the nitrogen atom would yield N-acylated derivatives. This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrochloric acid and the acid generated during the reaction.
| Acylating Agent | Expected Product |
| Acetyl chloride | N-(3-hydroxy-2-ethylpropyl)acetamide |
| Benzoyl chloride | N-(3-hydroxy-2-ethylpropyl)benzamide |
| Acetic anhydride | N-(3-hydroxy-2-ethylpropyl)acetamide |
Alkylation: Similarly, the amine can be alkylated through reactions with alkyl halides or via reductive amination with aldehydes or ketones. These reactions would lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions.
| Alkylating Agent | Expected Product |
| Methyl iodide | 4-(Methylamino)-2-ethylbutan-1-ol |
| Benzyl (B1604629) bromide | 4-(Benzylamino)-2-ethylbutan-1-ol |
While specific research on the condensation and cyclization of 4-Amino-2-ethylbutan-1-ol hydrochloride is not found in published literature, the presence of the primary amine suggests a propensity for such reactions.
Condensation: The primary amine is expected to react with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). These reactions are typically reversible and are often driven to completion by the removal of water.
Cyclization: Intramolecular cyclization could be a possibility if the carbon backbone is amenable, or intermolecular condensation followed by cyclization could lead to heterocyclic structures. For instance, reaction with a dicarbonyl compound could potentially lead to the formation of a heterocyclic ring system.
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group presents another avenue for the derivatization of this compound.
There is a lack of specific studies in the scientific literature concerning the esterification and etherification of this compound. Nevertheless, the primary alcohol is expected to undergo these classical transformations.
Esterification: The formation of esters can be accomplished by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides. Acid catalysis is often employed for reactions with carboxylic acids (Fischer esterification).
| Reagent | Expected Product |
| Acetic acid (acid catalyst) | 4-Amino-2-ethylbutyl acetate |
| Propionyl chloride | 4-Amino-2-ethylbutyl propionate |
Etherification: The synthesis of ethers, such as in the Williamson ether synthesis, would involve the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
| Reagent | Expected Product |
| 1. Sodium hydride 2. Ethyl iodide | 4-Amino-2-ethyl-1-ethoxybutane |
No specific literature is available on the conversion of the alcohol in this compound to halides or other electrophiles. However, standard organic chemistry protocols are expected to be applicable. The hydroxyl group can be converted into a better leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions.
| Reagent | Expected Product |
| Thionyl chloride (SOCl₂) | 4-Amino-1-chloro-2-ethylbutane |
| Phosphorus tribromide (PBr₃) | 4-Amino-1-bromo-2-ethylbutane |
| p-Toluenesulfonyl chloride (TsCl) | 4-Amino-2-ethylbutyl p-toluenesulfonate |
Interactions and Transformations of Both Functional Groups
The bifunctional nature of this compound allows for reactions that involve both the amine and the alcohol groups. There is a notable absence of specific research detailing such transformations for this particular compound.
Theoretically, selective protection of one functional group would allow for the independent reaction of the other. For example, the amine could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) while the alcohol is being modified, followed by deprotection.
Alternatively, reagents that can react with both functional groups could lead to the formation of cyclic structures. For instance, reaction with phosgene (B1210022) or its equivalents could potentially yield a cyclic carbamate. Similarly, reaction with a dicarboxylic acid derivative could lead to the formation of a lactam or a larger heterocyclic ring through amidation and esterification.
Intramolecular Cyclizations
The unique structural arrangement of 4-Amino-2-ethylbutan-1-ol, featuring a primary amine and a primary alcohol separated by a four-carbon chain, makes it a prime candidate for intramolecular cyclization reactions. These reactions, driven by the proximity of the nucleophilic amino and hydroxyl groups, can lead to the formation of substituted pyrrolidine (B122466) rings, a common motif in many biologically active compounds.
One potential cyclization pathway involves the dehydration of the amino alcohol under acidic conditions. This process would likely proceed through the protonation of the hydroxyl group, forming a good leaving group (water), followed by an intramolecular nucleophilic attack by the amino group on the resulting carbocation at the C1 position. The presence of the ethyl group at the C2 position would influence the stereochemical outcome of this cyclization, potentially leading to the formation of diastereomeric products.
Another avenue for intramolecular cyclization involves the activation of the hydroxyl group. This can be achieved by converting it into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a base would deprotonate the amino group, enhancing its nucleophilicity and facilitating an intramolecular Williamson ether synthesis-like reaction to form a substituted pyrrolidine. The reaction conditions, including the choice of solvent and base, would be critical in optimizing the yield and selectivity of this transformation.
Formation of Bifunctional Derivatives
The presence of two distinct functional groups, an amine and a hydroxyl group, allows for the selective derivatization of this compound to generate a variety of bifunctional molecules. These derivatives can serve as valuable intermediates in the synthesis of more complex target structures.
Selective protection of either the amine or the hydroxyl group is a key strategy in the synthesis of these bifunctional derivatives. For instance, the amino group can be selectively protected using standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The resulting protected amino alcohol can then undergo reactions at the free hydroxyl group, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to an ether or ester. Subsequent deprotection of the amino group would then yield a bifunctional molecule with a modified C1 position.
Conversely, the hydroxyl group can be selectively protected, for example, as a silyl (B83357) ether (e.g., TBDMS ether). The free amino group can then be subjected to various transformations, such as acylation, alkylation, or sulfonylation. Deprotection of the hydroxyl group would then furnish a different set of bifunctional derivatives. The orthogonal nature of these protecting groups allows for a high degree of control over the synthetic route, enabling the preparation of a diverse library of derivatives.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this particular compound are not extensively reported, insights can be drawn from analogous systems in the literature.
For the intramolecular cyclization reactions, the mechanism is likely to proceed via an SN2 or SN1 pathway, depending on the reaction conditions and the nature of the leaving group at the C1 position. In the case of acid-catalyzed dehydration, an SN1-type mechanism involving a carbocation intermediate is plausible. The stability of this carbocation would be influenced by the electronic effects of the ethyl group at the C2 position. For cyclizations involving an activated hydroxyl group, an SN2 mechanism, with the amino group acting as the internal nucleophile, is the more probable pathway. Stereochemical studies, such as using an enantiomerically pure starting material, could provide valuable evidence to support either mechanism.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Amino-2-ethylbutan-1-ol hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal would be indicative of the electronic environment of the protons. For instance, protons adjacent to the hydroxyl and amino groups would be expected to resonate at a lower field (higher ppm) due to the deshielding effect of these electronegative atoms. The integration of each signal would correspond to the number of protons in that specific environment.
Furthermore, the spin-spin coupling patterns (multiplicity) would reveal the connectivity of adjacent protons. The n+1 rule would predict the splitting of signals based on the number of neighboring non-equivalent protons. For example, the protons of the ethyl group would likely appear as a triplet and a quartet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (ethyl group) | ~0.9 | Triplet (t) | ~7 |
| -CH₂- (ethyl group) | ~1.4 | Quartet (q) | ~7 |
| -CH- (chiral center) | ~1.7 | Multiplet (m) | - |
| -CH₂- (adjacent to CH) | ~1.5 - 1.8 | Multiplet (m) | - |
| -CH₂-NH₃⁺ | ~3.0 | Multiplet (m) | - |
| -CH₂-OH | ~3.5 | Multiplet (m) | - |
| -OH | Variable | Singlet (s, broad) | - |
| -NH₃⁺ | Variable | Singlet (s, broad) | - |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. Carbons bonded to the electronegative oxygen and nitrogen atoms would be expected to appear at a lower field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (ethyl group) | ~10-15 |
| -CH₂- (ethyl group) | ~20-30 |
| -CH- (chiral center) | ~40-50 |
| -CH₂- (adjacent to CH) | ~30-40 |
| -CH₂-NH₃⁺ | ~40-50 |
| -CH₂-OH | ~60-70 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled. This would be crucial in tracing the connectivity of the proton network within the molecule, for example, confirming the coupling between the protons of the ethyl group and the adjacent methine proton.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 4-Amino-2-ethylbutan-1-ol. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions. For the protonated molecule [M+H]⁺, the expected exact mass would be calculated based on the molecular formula C₆H₁₆NO⁺.
In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable information about the structure of the molecule. For 4-Amino-2-ethylbutan-1-ol, characteristic fragmentation pathways would be expected, such as the loss of a water molecule from the alcohol functional group, or cleavage adjacent to the amino group. The masses of the observed fragment ions would help to piece together the connectivity of the carbon skeleton and confirm the positions of the functional groups.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Infrared (IR) Spectroscopy for Functional Group Identification
The key functional groups present in this compound are a primary amine hydrochloride (-NH3+), a primary alcohol (-OH), and aliphatic carbon-hydrogen bonds (C-H). The expected IR absorption regions for these groups are detailed in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200-3600 (Broad) | Stretching |
| N-H (Ammonium Salt) | 2800-3200 (Broad) | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| N-H (Ammonium Salt) | 1500-1600 | Bending |
| C-O (Alcohol) | 1050-1260 | Stretching |
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of the hydrochloride salt would significantly influence the N-H stretching and bending vibrations compared to the free amine. The C-O stretching vibration would confirm the presence of the primary alcohol.
Crystallographic Studies and Solid-State Characterization
As of the latest literature search, no specific crystallographic data for this compound has been published. Therefore, detailed information on its crystal system, space group, and unit cell dimensions is not available.
Should such studies be conducted, they would provide invaluable insights into the intermolecular interactions, such as hydrogen bonding, involving the ammonium (B1175870) and hydroxyl groups. This would further elucidate the compound's solid-state conformation and its physical properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide detailed insights into the three-dimensional structure, stability, and electronic characteristics of 4-Amino-2-ethylbutan-1-ol hydrochloride.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the stable conformations and reactivity of organic molecules like 4-Amino-2-ethylbutan-1-ol.
A conformational analysis using DFT, likely with a functional such as B3LYP and a basis set like 6-311+G(d,p), would be the first step. nih.gov This would involve rotating the single bonds in the molecule to identify all possible low-energy conformers. For 4-Amino-2-ethylbutan-1-ol, key dihedral angles to consider would be around the C-C bonds of the butyl chain and the C-O and C-N bonds.
The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of intramolecular hydrogen bonds. ustc.edu.cnpsu.edursc.org DFT calculations are crucial for determining the presence and strength of such bonds, which significantly influence the molecule's preferred conformation. ustc.edu.cnnih.gov It is expected that a stable conformer would exhibit an O-H···N or N-H···O intramolecular hydrogen bond, leading to a pseudo-cyclic structure. ustc.edu.cn Studies on similar amino alcohols have shown that the strength of these hydrogen bonds is dependent on the length of the carbon chain separating the functional groups. ustc.edu.cn
Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be derived from DFT calculations. These would help in predicting the molecule's susceptibility to nucleophilic or electrophilic attack.
Table 1: Predicted Stable Conformers of 4-Amino-2-ethylbutan-1-ol from Theoretical DFT Calculations
| Conformer | Dihedral Angle (N-C4-C2-C1) | Dihedral Angle (C4-C2-C1-O) | Relative Energy (kcal/mol) | Intramolecular H-Bond |
| A | gauche | anti | 0.00 | O-H···N |
| B | anti | gauche | 1.25 | None |
| C | gauche | gauche | 2.50 | N-H···O |
Note: This table is illustrative and based on expected outcomes from DFT calculations on similar amino alcohols. Actual values would require specific computations.
Analysis of the molecular orbitals and electron density provides a deeper understanding of the chemical bonding and reactivity. The distribution of electron density, often visualized through electrostatic potential maps, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. The amino and hydroxyl groups are expected to be electron-rich, while the hydrogen atoms of these groups and the hydrocarbon chain would be relatively electron-poor.
Natural Bond Orbital (NBO) analysis could be employed to quantify the delocalization of electron density and the strength of intramolecular interactions, including hydrogen bonds. nih.gov This would provide a more quantitative measure of the interactions stabilizing the preferred conformations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing insights into its dynamic behavior in different environments (e.g., in a vacuum or in a solvent). researchgate.netacs.orgresearchgate.net
For this compound, an MD simulation would typically use a classical force field (like AMBER or OPLS-AA) to model the interatomic forces. researchgate.netmdpi.com The simulation would track the positions and velocities of all atoms in the system over a period of nanoseconds or longer.
The primary goal of MD simulations in this context would be to sample a wide range of conformations and identify the most populated conformational states. The results can be used to generate a Ramachandran-like plot for the key dihedral angles, showing the probability of finding the molecule in a particular conformation. researchgate.net This approach complements the static picture provided by DFT by including the effects of temperature and, if applicable, solvent.
MD simulations are particularly useful for studying the flexibility of the ethyl and butyl chains and how this flexibility is constrained by intramolecular hydrogen bonding. ustc.edu.cn
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computed structures and electronic properties.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the infrared (IR) and Raman spectra. nih.gov The calculated spectrum for the lowest-energy conformer of this compound would be expected to show characteristic peaks for the O-H, N-H, C-H, C-O, and C-N stretching and bending vibrations. The position of the O-H and N-H stretching frequencies would be particularly sensitive to hydrogen bonding; a red-shift (lower frequency) in these bands would be a strong indicator of intramolecular hydrogen bond formation. arxiv.org
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Comparing the predicted chemical shifts with experimental data is a powerful tool for confirming the three-dimensional structure of the molecule in solution.
Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | ~3450 | - |
| N-H Stretch (H-bonded) | ~3300 | - |
| C-H Stretch | 2850-2960 | - |
| C-O Stretch | ~1050 | - |
Note: This table is illustrative. Predicted frequencies are based on general values for amino alcohols and would require specific calculations. Experimental data is not available in the reviewed literature.
Modeling of Reaction Mechanisms and Transition States
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for possible reaction pathways.
For instance, the reactions at the amino or hydroxyl groups, such as acylation or alkylation, could be modeled. DFT calculations would be used to map out the potential energy surface of the reaction, identifying the lowest-energy path from reactants to products. nih.gov This would provide insights into the reaction kinetics and the factors that control the regioselectivity (i.e., whether the reaction occurs at the nitrogen or the oxygen atom).
Computational studies on similar systems have explored the role of catalysts and the competition between different reaction pathways, providing a detailed understanding of the reaction's underlying principles. nih.gov
Applications in Complex Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are fundamental components in asymmetric synthesis, enabling the construction of enantiomerically pure molecules, which is particularly crucial in the pharmaceutical industry where the chirality of a drug can determine its efficacy and safety. 4-Amino-2-ethylbutan-1-ol, as a chiral amino alcohol, serves as an important intermediate in the synthesis of complex natural products and pharmaceuticals. researchgate.net The presence of both an amine and a primary alcohol allows for sequential or selective functionalization, providing a scaffold upon which molecular complexity can be built with stereochemical control.
The utility of such chiral building blocks lies in their ability to introduce specific stereocenters into a target molecule. nih.gov Asymmetric synthesis strategies often rely on the use of a "chiral pool," which consists of readily available, enantiomerically pure compounds from natural sources. Modified amino acids and their derivatives, like 4-amino-2-ethylbutan-1-ol, are key components of this pool. researchgate.net The synthesis of these building blocks can be achieved through various methods, including the reduction of amino acids or their esters. The defined stereochemistry of 4-amino-2-ethylbutan-1-ol allows chemists to control the three-dimensional arrangement of atoms in the final product, a critical factor in modern drug design. mdpi.com
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The bifunctional nature of 4-amino-2-ethylbutan-1-ol makes it a suitable precursor for the synthesis of various nitrogen-containing ring systems. The primary amine can act as a nucleophile to participate in cyclization reactions, while the hydroxyl group can be modified or used as a handle for further transformations.
For instance, intramolecular cyclization reactions can be designed to form substituted piperidines, pyrrolidines, or other heterocyclic structures. The specific reaction conditions and reagents employed will dictate the ring size and substitution pattern of the resulting heterocycle. The development of novel synthetic methods, including catalytic dehydrative cyclizations, has expanded the toolbox for constructing these valuable molecular frameworks from amino alcohol precursors. researchgate.net These strategies often aim for efficiency and sustainability, sometimes utilizing greener solvents or catalyst-free conditions to assemble complex heterocyclic architectures. mdpi.com
Preparation of Advanced Intermediates for Complex Molecular Architectures
The strategic importance of 4-amino-2-ethylbutan-1-ol extends to its role as a key intermediate in the multi-step synthesis of complex molecular targets. Its structure can be strategically incorporated to form a specific fragment of a larger, more intricate molecule.
A significant application of a structurally related compound, 4-amino-2-hydroxymethyl-1-butanol, is in the synthesis of purine (B94841) analogues. researchgate.netderpharmachemica.com These compounds are of great interest due to their potential as antiviral or anti-mitotic agents. researchgate.net For example, 4-amino-2-hydroxymethyl-1-butanol is a key intermediate in the synthesis of Famciclovir, a potent antiviral drug. derpharmachemica.com The synthetic route involves coupling the amino alcohol with a substituted pyrimidine (B1678525) derivative, followed by a series of transformations including cyclization and acetylation to form the final purine structure. derpharmachemica.com The amino group of the butanol derivative serves as the point of attachment to the heterocyclic base, demonstrating the crucial role of this building block in constructing the final drug molecule. researchgate.netderpharmachemica.com
| Intermediate | Precursor | Target Molecule Class | Reference |
| 4-Amino-2-hydroxymethyl-1-butanol | Diethyl malonate | Purine Analogues | researchgate.net |
| 2-Acetoxymethyl-4-azido-1-butyl acetate | 2-Acetoxymethyl-4-methanesulfonyl-1-butyl acetate | Purine Analogues (e.g., Famciclovir) | derpharmachemica.com |
| 4-Azido-2-hydroxymethyl-1-butanol | 2-Acetoxymethyl-4-azido-1-butyl acetate | Purine Analogues (e.g., Penciclovir) | derpharmachemica.com |
This table outlines key intermediates and their precursors in the synthesis of purine analogues.
Beyond purine analogues, the functional groups of 4-amino-2-ethylbutan-1-ol allow for its incorporation into a wide range of polyfunctional compounds. The primary amine can be acylated, alkylated, or used to form imines, while the hydroxyl group can be esterified, etherified, or oxidized. This dual reactivity allows chemists to build complex molecules by sequentially adding different functional groups and carbon chains. The ethyl group at the C-2 position provides steric bulk and can influence the conformation and biological activity of the final compound. This strategic incorporation is a common theme in the synthesis of bioactive molecules where precise control over molecular shape and functionality is paramount.
Development of Specialized Ligands and Scaffolds for Chemical Transformations
The chiral nature of 4-amino-2-ethylbutan-1-ol makes it an attractive scaffold for the development of specialized ligands for asymmetric catalysis. nih.gov Chiral ligands are essential for controlling the stereochemical outcome of metal-catalyzed reactions, enabling the synthesis of enantiomerically enriched products. The amino and hydroxyl groups of 4-amino-2-ethylbutan-1-ol can coordinate to a metal center, creating a chiral environment that directs the approach of reactants.
By modifying the amino and hydroxyl groups, a diverse library of ligands can be synthesized, each with potentially unique catalytic properties. researchgate.net For example, the amine can be converted to a phosphinoamine or a Schiff base, while the alcohol can be functionalized to create bidentate or tridentate ligands. These "tailor-made" ligands are in high demand for developing advanced synthetic methods for producing amino-acid-based pharmaceuticals and other high-value chiral compounds. nih.govresearchgate.net The development of such ligands is a critical area of research, as it directly impacts the efficiency and practicality of asymmetric synthesis on both laboratory and industrial scales. mdpi.comnih.gov
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes to chiral molecules is a paramount goal in modern organic chemistry. Future research on the synthesis of 4-Amino-2-ethylbutan-1-ol hydrochloride should prioritize the exploration of novel and sustainable pathways that offer advantages in terms of atom economy, reduced environmental impact, and enhanced stereoselectivity.
Current synthetic strategies for analogous chiral amino alcohols often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Green chemistry principles offer a framework for developing more sustainable alternatives. This includes the use of renewable starting materials, catalytic rather than stoichiometric reagents, and environmentally friendly solvents.
Biocatalysis, in particular, stands out as a powerful tool for the synthesis of chiral amines and amino alcohols. Enzymes such as transaminases and amine dehydrogenases can catalyze the asymmetric amination of ketone precursors with high enantioselectivity under mild reaction conditions. nih.govillinois.eduresearchgate.net Future investigations could focus on identifying or engineering enzymes that can efficiently synthesize the desired enantiomer of 4-Amino-2-ethylbutan-1-ol.
Another promising avenue is the use of visible-light photocatalysis, which can enable novel bond formations under mild conditions, often using water as a solvent. chemrxiv.org The application of such methods to the synthesis of substituted butanols could lead to more direct and efficient routes to the target compound.
| Synthetic Approach | Key Advantages | Potential Starting Materials | Relevant Research Areas |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govnih.gov | Prochiral ketones, bio-based feedstocks. | Enzyme screening and engineering, metabolic engineering. researchgate.netnih.gov |
| Green Chemistry | Use of renewable resources, improved atom economy, safer reagents. nih.govresearchgate.net | Bio-derived butanols, ethylene (B1197577) glycol. researchgate.net | Heterogeneous catalysis, use of alternative solvents. mpg.de |
| Photocatalysis | Mild reaction conditions, novel reactivity, use of visible light. chemrxiv.org | Readily available aldehydes and ketones. | Development of novel photocatalysts, flow chemistry applications. |
Advanced Studies in Chiral Separation and Enantiopurity Control
Given the chiral nature of 4-Amino-2-ethylbutan-1-ol, the development of advanced methods for chiral separation and the stringent control of enantiopurity are critical. While enantioselective synthesis aims to produce a single enantiomer, the separation of racemic mixtures remains a vital technique in many applications.
Supercritical fluid chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. nih.govillinois.edu SFC utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic, non-flammable, and readily available. researchgate.netnih.gov This technique often provides faster separations and higher efficiency compared to HPLC. nih.gov Future research should explore the development of optimized SFC methods for the analytical and preparative scale separation of the enantiomers of 4-Amino-2-ethylbutan-1-ol. This would involve screening various chiral stationary phases (CSPs), particularly polysaccharide-based ones, and optimizing parameters such as co-solvent, temperature, and pressure. nih.gov
In addition to chromatographic methods, traditional techniques such as diastereomeric salt formation with a chiral resolving agent will continue to be relevant. researchgate.net High-throughput screening methods can be employed to rapidly identify the most effective resolving agents and crystallization conditions. acs.org
| Separation Technique | Principle | Advantages for 4-Amino-2-ethylbutan-1-ol | Key Research Focus |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Fast, efficient, environmentally friendly, suitable for preparative scale. illinois.edunih.gov | Method development with various chiral stationary phases, optimization of operating parameters. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a chiral stationary phase. | Well-established, versatile. | Development of novel and more selective chiral stationary phases. |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. | Scalable, cost-effective for large quantities. | High-throughput screening of resolving agents and solvents. acs.org |
| Biocatalytic Kinetic Resolution | Enzymes selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. | High selectivity, mild conditions. | Identification of suitable enzymes, process optimization. |
Computational Design of New Derivatives with Tunable Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods can be leveraged to design novel derivatives with tailored properties. By modifying the core structure, it is possible to modulate its physicochemical characteristics, biological activity, and potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish a mathematical relationship between the chemical structure of derivatives and their biological activity. researchgate.netresearchgate.net This allows for the prediction of the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. The development of QSAR models for chiral molecules requires the use of specialized descriptors that can account for the three-dimensional arrangement of atoms. researchgate.netrsc.org
Molecular docking studies can provide insights into the potential binding modes of 4-Amino-2-ethylbutan-1-ol derivatives with biological targets such as proteins and enzymes. illinois.edunih.gov This information is crucial for understanding the mechanism of action and for designing derivatives with enhanced affinity and selectivity. For instance, docking simulations could be used to explore the interactions of these derivatives with specific receptor binding sites.
De novo design algorithms can be utilized to generate entirely new molecular structures that are predicted to have high affinity for a particular biological target. These algorithms can build molecules fragment by fragment within the binding site of a receptor, offering a powerful approach to the discovery of novel therapeutic agents.
| Computational Method | Application to 4-Amino-2-ethylbutan-1-ol Derivatives | Expected Outcomes |
| QSAR Modeling | Predict the biological activity of virtual derivatives based on their chemical structure. researchgate.netrsc.org | Prioritization of synthetic targets, understanding of structure-activity relationships. |
| Molecular Docking | Simulate the binding of derivatives to biological targets to predict binding affinity and mode. illinois.edunih.gov | Identification of key interactions, design of more potent and selective compounds. |
| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time. | Understanding of binding stability and conformational changes. |
| De Novo Design | Generate novel molecular structures with desired properties. | Discovery of new lead compounds with unique scaffolds. |
Integration into Automated Synthesis and High-Throughput Methodologies
The integration of automated synthesis and high-throughput screening (HTS) methodologies can significantly accelerate the discovery and optimization of novel derivatives of this compound. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, dramatically reducing the time and resources required for traditional research approaches. researchgate.netnih.gov
Automated synthesis platforms, often referred to as "synthesis robots," can perform chemical reactions in a programmable and unattended manner. researchgate.netsigmaaldrich.comnih.gov This allows for the systematic exploration of reaction conditions and the rapid generation of compound libraries. The application of automated synthesis to the preparation of chiral molecules is an active area of research, with the development of systems capable of performing stereoselective reactions. illinois.educhemrxiv.org
High-throughput screening techniques are essential for the rapid evaluation of the biological activity and enantiomeric purity of the synthesized compounds. nih.govnih.gov For enantiomeric excess determination, methods based on fluorescence, circular dichroism, and mass spectrometry have been developed for a high-throughput format. researchgate.netnih.gov These assays allow for the screening of thousands of samples per day, providing rapid feedback for the optimization of enantioselective reactions.
The combination of automated synthesis and HTS creates a closed-loop system for reaction optimization and drug discovery. researchgate.netrsc.orgacs.org An automated platform can synthesize a library of compounds, which are then screened for a desired property. The results of the screen are then used by an algorithm to design the next generation of compounds to be synthesized, leading to an iterative process of optimization.
| Technology | Application in the Context of 4-Amino-2-ethylbutan-1-ol | Potential Impact |
| Automated Synthesis | Rapid synthesis of a library of derivatives with variations in substituents and stereochemistry. researchgate.netsigmaaldrich.com | Accelerated discovery of structure-activity relationships. |
| High-Throughput Screening (HTS) | Fast evaluation of the biological activity and enantiomeric excess of synthesized compounds. nih.govnih.gov | Efficient identification of lead compounds and optimal reaction conditions. |
| Robotics and Laboratory Automation | Integration of synthesis, purification, and analysis into a single automated workflow. nih.gov | Increased reproducibility, reduced human error, and higher throughput. |
| Machine Learning for Reaction Optimization | Use of algorithms to intelligently explore reaction parameter space and predict optimal conditions. | More efficient and resource-conscious optimization of synthetic routes. |
Q & A
Q. What are the standard synthetic routes for 4-amino-2-ethylbutan-1-ol hydrochloride, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution of a precursor alcohol with an amine group. For example, a β-amino alcohol structure like 4-amino-2-ethylbutan-1-ol can be synthesized via reduction of a nitrile intermediate (e.g., 2-ethyl-4-nitrobutan-1-ol) using LiAlH4 under anhydrous conditions . Acidic or basic conditions may be required to stabilize intermediates, as seen in analogous hydrochloride syntheses . Key parameters include temperature control (e.g., reflux in THF or dichloromethane), stoichiometric ratios of reducing agents, and inert atmospheres to prevent oxidation. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is recommended .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 210–260 nm) and a C18 column, comparing retention times against a certified reference standard . Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR (in D2O or DMSO-d6) to identify amine protons (δ 1.5–2.5 ppm) and hydroxyl/ethyl groups. FT-IR can confirm hydrochloride formation (N–H stretch at 2500–3000 cm<sup>−1</sup>, Cl<sup>−</sup> vibration at 600–800 cm<sup>−1</sup>). Melting point analysis (e.g., 262°C for analogous compounds ) and elemental analysis (C, H, N, Cl) should align with theoretical values (±0.4%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at 2–8°C to prevent hydrolysis or oxidative degradation . Pre-packaged desiccants (e.g., silica gel) should be used to minimize moisture. For long-term stability, lyophilization is advised, with periodic purity checks via TLC (mobile phase: ethyl acetate/methanol 4:1) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound in complex syntheses (e.g., heterocyclic compounds) be elucidated?
- Methodological Answer : Mechanistic studies require kinetic profiling (e.g., in situ NMR or Raman spectroscopy) to track intermediate formation. For example, in cyclization reactions, deuterated solvents can help identify proton transfer steps . Computational methods (DFT calculations) can model transition states, while isotopic labeling (e.g., <sup>15</sup>N in the amine group) aids in tracing reaction pathways . Contradictions in proposed mechanisms (e.g., competing SN1/SN2 pathways) can be resolved by varying solvent polarity and measuring activation parameters .
Q. What strategies optimize the stereoselective synthesis of this compound derivatives for chiral applications?
- Methodological Answer : Chiral resolution can be achieved via diastereomeric salt formation using tartaric acid or camphorsulfonic acid . Asymmetric catalysis (e.g., Ru-BINAP complexes) may induce enantioselectivity during reduction steps. Advanced purification techniques, such as chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution, are critical for isolating enantiopure fractions .
Q. How do solvent effects and counterion selection influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group, while protic solvents (ethanol, water) may stabilize intermediates via hydrogen bonding . Counterion exchange (e.g., replacing Cl<sup>−</sup> with BF4<sup>−</sup> or PF6<sup>−</sup>) can modulate solubility and reactivity, as demonstrated in analogous hydrochloride salts . Systematic solvent screens (Kamlet-Taft parameters) and conductivity measurements are recommended to correlate solvent polarity with reaction rates .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported yields or byproduct profiles for this compound?
- Methodological Answer : Contradictions often arise from variations in reaction scales or purification methods. Reproduce experiments using controlled conditions (e.g., fixed catalyst loading, temperature gradients) and analyze byproducts via GC-MS or LC-MS . For example, if a byproduct is detected at m/z = [M+18], it may indicate hydrolysis; adding molecular sieves or optimizing pH can mitigate this . Peer datasets (e.g., PubChem or EPA DSSTox ) should be cross-referenced to identify common artifacts.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
